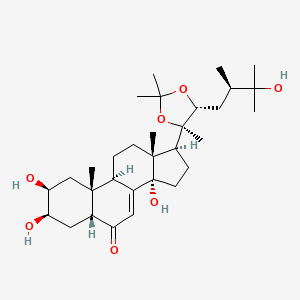

![molecular formula C22H28O6 B1160540 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid CAS No. 34366-34-2](/img/structure/B1160540.png)

3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related chromene derivatives often involves multi-step processes, including cyclocondensation, aldol condensation, and intramolecular lactonization. For instance, Gašparová et al. (2013) detailed the synthesis of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen derivatives through a pathway involving cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids, yielding significant insights into the synthetic approaches that could be analogous to our compound of interest (Gašparová et al., 2013).

Molecular Structure Analysis

Analyzing the molecular structure of complex organic compounds like ours is critical for understanding their chemical behavior. While specific studies on our compound's structure are scarce, research on similar compounds, such as the work by Wei et al. (2006), provides valuable insights into the molecular configuration, demonstrating the utility of X-ray diffraction analysis in determining crystalline structures and stereochemistry of chromene derivatives (Wei et al., 2006).

Chemical Reactions and Properties

The chemical behavior of chromene derivatives is significantly influenced by their functional groups and molecular structure. For example, Sundar et al. (2014) explored the Prins cyclization of chromene derivatives, shedding light on potential chemical reactions, including cyclizations and substitutions that our compound might undergo (Sundar et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of our compound can be inferred from studies on similar substances. Research by Heravi et al. (2008) on the synthesis of dihydropyrano[3,2-c]chromene derivatives highlights the influence of molecular structure on physical properties like solubility and melting points, which are crucial for determining the conditions under which the compound can be handled and used (Heravi et al., 2008).

Chemical Properties Analysis

The reactivity, stability, and interaction with other chemical entities define the chemical properties of our compound. Investigations into the reactivity of chromene derivatives, such as the work by Esmaeilpour et al. (2015), provide a foundation for understanding how our compound might react under various chemical conditions, including catalysis and multi-component reactions (Esmaeilpour et al., 2015).

Applications De Recherche Scientifique

Antineoplastic Activity

Research has shown that derivatives of this compound have significant antineoplastic activities. Specifically, 3-(2-oxo-2H-chromen-3-yl)-2H,5H-pyrano[3,2-c]chromen-2-one derivatives exhibit promising antitumor activity, making them a potential new leading skeleton for further study in this area. These compounds have been evaluated for their effectiveness against human tumor cell lines, indicating their potential in cancer treatment and research (Gašparová et al., 2013).

Synthesis and Reactivity

The synthesis and reactivity of this chemical structure have been explored in various studies. For example, novel and efficient synthesis methods have been developed for derivatives such as 3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones. These methods offer new pathways for creating complex molecules with pyridone skeletons, which have shown selective inhibition of tumor cell growth (Lácová et al., 2018).

Antibacterial Activity

Additionally, certain derivatives have been synthesized and evaluated for their antibacterial activity. Studies have identified compounds within this chemical group that exhibit moderate activity against both gram-positive and gram-negative bacteria. This suggests their potential application in developing new antibacterial agents (Kumar et al., 2016).

Antiproliferative Effects

Research into the antiproliferative effects of these compounds has also been conducted. Some derivatives have been found to have cytotoxicity against various cancerous cell lines, particularly against colorectal cancer cells. This indicates the potential of these compounds in developing new treatments for specific types of cancer (Sabouri & Abaszadeh, 2019).

Green Synthesis Approaches

Recent research has focused on green synthesis approaches for these derivatives. This includes using environmentally friendly catalysts and conditions, highlighting the move towards more sustainable and eco-friendly chemical synthesis processes (Shaterian & Oveisi, 2011).

Mécanisme D'action

- Isophthalic acid is one of three isomers of benzenedicarboxylic acid, alongside phthalic acid and terephthalic acid .

- Isophthalic acid undergoes reactions typical of carboxylic acids:

Target of Action

Mode of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with specific enzymes involved in oxidative stress responses, acting as an antioxidant. This interaction helps in neutralizing free radicals, thereby protecting cells from oxidative damage . Additionally, it binds to certain proteins, modulating their activity and contributing to cellular homeostasis.

Cellular Effects

The effects of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate signaling pathways that promote cell survival and proliferation . Furthermore, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell growth and differentiation. Its impact on cellular metabolism includes enhancing the efficiency of energy production and utilization, thereby supporting overall cellular health.

Molecular Mechanism

At the molecular level, 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can activate transcription factors that regulate gene expression, leading to changes in the production of proteins that support cellular health and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biochemical activity for extended periods Its degradation can lead to the formation of by-products that may have different biological activities

Dosage Effects in Animal Models

The effects of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and promoting cell survival . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm.

Metabolic Pathways

3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways play a crucial role in determining the compound’s bioavailability and biological activity. Additionally, it can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid within cells and tissues are essential for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues also determines its overall effectiveness and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid is a critical factor in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. Its presence in other organelles, such as the endoplasmic reticulum or nucleus, can also impact various cellular processes, including protein synthesis and gene expression.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid involves the condensation of a chromone derivative with a substituted acetoacetate followed by a series of reactions to introduce the hexanoic acid moiety.", "Starting Materials": [ "5-hydroxy-2,2,7,8-tetramethylchromone", "ethyl acetoacetate", "hexanoic acid", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "diethyl ether", "magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of 5-hydroxy-2,2,7,8-tetramethylchromone with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)but-2-enoic acid.", "Step 2: Reduction of the double bond in the product of step 1 using sodium hydroxide to form 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)butanoic acid.", "Step 3: Esterification of the carboxylic acid group in the product of step 2 with hexanoic acid using hydrochloric acid as a catalyst to form 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid.", "Step 4: Purification of the product of step 3 using a mixture of water and diethyl ether followed by drying with magnesium sulfate." ] } | |

Numéro CAS |

34366-34-2 |

Formule moléculaire |

C22H28O6 |

Poids moléculaire |

388.5 g/mol |

Nom IUPAC |

3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid |

InChI |

InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13?/m1/s1 |

Clé InChI |

JZWLSXINEVHWEP-ZNRZSNADSA-N |

SMILES isomérique |

CCCC(CC(=O)O)C1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)C)C)O)C=CC(O2)(C)C |

SMILES |

CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C |

SMILES canonique |

CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C |

Apparence |

Powder |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

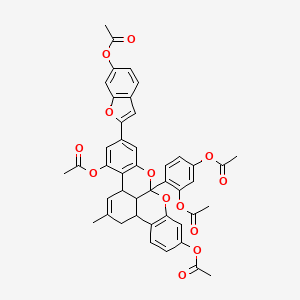

![2,2-dichloro-N-[(3R)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1160471.png)